molecular formula C10H8BrClO B14431823 3-(4-Bromophenyl)but-2-enoyl chloride CAS No. 76346-20-8

3-(4-Bromophenyl)but-2-enoyl chloride

Cat. No.: B14431823
CAS No.: 76346-20-8
M. Wt: 259.52 g/mol
InChI Key: ZLTXZERUBNNUMD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)but-2-enoyl chloride, also known as (E)-3-(4-bromophenyl)acryloyl chloride, is an organic compound with the molecular formula C10H8BrClO. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the para position and the carboxylic acid group is converted to an acyl chloride. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Bromophenyl)but-2-enoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base to form 4-bromocinnamic acid. This acid is then converted to the acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)but-2-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)but-2-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)but-2-enoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)but-2-enoyl chloride is unique due to the presence of both the bromine atom and the acyl chloride group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

76346-20-8

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

IUPAC Name

3-(4-bromophenyl)but-2-enoyl chloride

InChI

InChI=1S/C10H8BrClO/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3

InChI Key

ZLTXZERUBNNUMD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)Cl)C1=CC=C(C=C1)Br

Origin of Product

United States

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